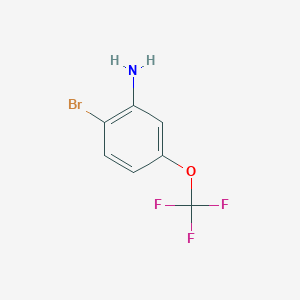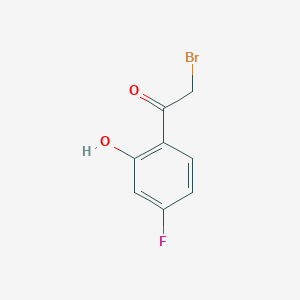
4-Fluoro-2-hydroxyphenacyl bromide
Overview
Description
4-Fluoro-2-hydroxyphenacyl bromide, also known as fluorenol-9-ylmethoxycarbonyl chloride, is an organic compound with the chemical formula C8H6BrFO2. It has a molecular weight of 233.04 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-hydroxyphenacyl bromide is 1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxyphenacyl bromide is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.Scientific Research Applications
- 4-Fluoro-2-hydroxyphenacyl bromide is a chemical compound used in organic chemistry .
- It has a molecular weight of 233.04 and its IUPAC name is 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone .
- This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Scientific Field: Organic Chemistry
Application: Proteomics Research
Method of Application
Safety And Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .
properties
IUPAC Name |
2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCXHKZADAVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxyphenacyl bromide | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

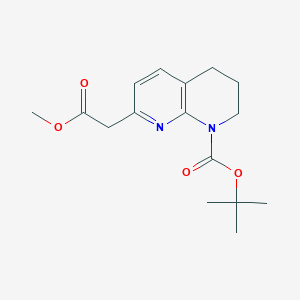
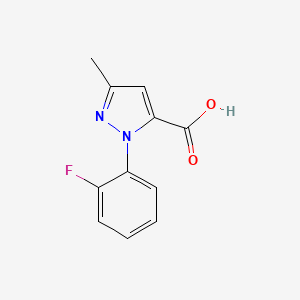
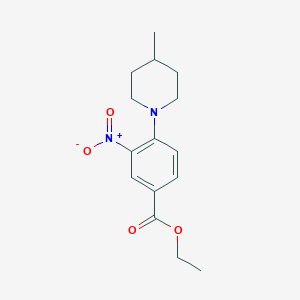
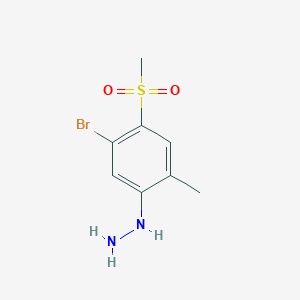
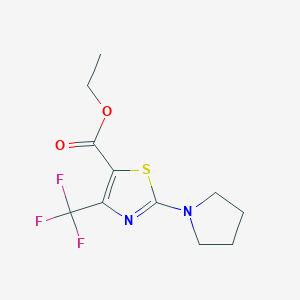
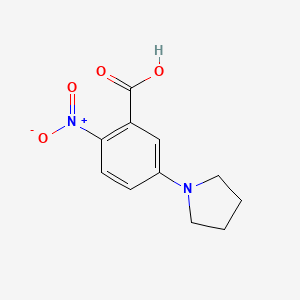
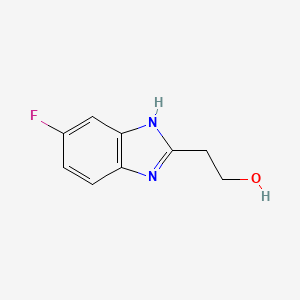
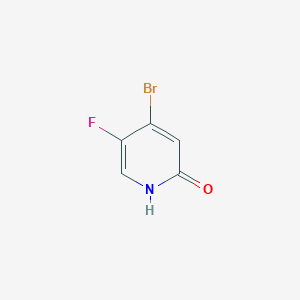
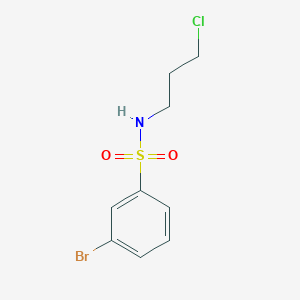
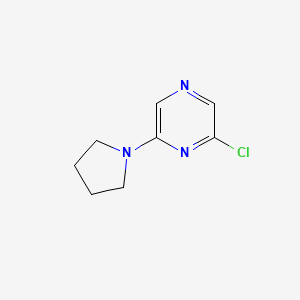
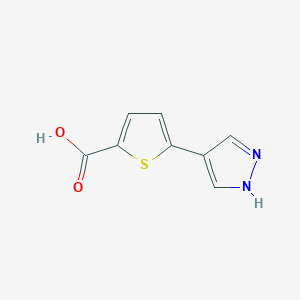
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)
